(-)-Bisabolol oxide B (CAS: 26184-88-3) is a naturally occurring, oxygenated sesquiterpene and a primary bioactive constituent of German chamomile (Matricaria recutita). While structurally related to the ubiquitous (-)-alpha-bisabolol, the presence of the tetrahydrofuran ring imparts distinct polarity, boiling point characteristics (approx. 326 °C), and pharmacological profiles [1]. In industrial and pharmaceutical procurement, it is primarily utilized as a high-value analytical marker for botanical authentication, a specialized anti-inflammatory and antimicrobial agent, and a structurally unique scaffold for drug discovery. Its distinct physicochemical properties make it a critical target for quality control in essential oil standardization and advanced formulation development [2].
Substituting (-)-Bisabolol oxide B with the more common (-)-alpha-bisabolol, crude chamomile extracts, or isomeric mixtures fundamentally compromises both analytical accuracy and formulation efficacy. From a processability standpoint, Bisabolol oxide B is a color- and odor-free accompanying substance that co-distills with alpha-bisabolol; standard fractional distillation cannot separate them, meaning 'crude' alpha-bisabolol often contains hidden quantities of the oxide [1]. Consequently, utilizing generic alpha-bisabolol or crude extracts introduces uncontrolled variability in bioassays and therapeutic dosing. Furthermore, in botanical quality control, the specific ratio of Bisabolol oxide B to other sesquiterpenes legally and technically defines 'Chemotype B' chamomile (often of South American origin) [2]. Substituting it with Chemotype A or C markers destroys the ability to authenticate geographic origin and detect adulteration in high-value supply chains.
Similar CAS or structural analogs may differ in purity profile, isomer composition, or trace impurities, affecting assay reproducibility.
Compounds with identical target indication may have distinct off-target signatures or formulation properties that limit direct interchange.
During industrial extraction, (-)-Bisabolol oxide B acts as a color- and odor-free accompanying substance that co-distills completely with (-)-alpha-bisabolol [1]. Standard fractional distillation yields a 0% separation efficiency between the two, meaning that isolating the pure oxide requires specialized chiral or high-resolution chromatography [1].
| Evidence Dimension | Distillation separability |
| Target Compound Data | (-)-Bisabolol oxide B (Co-distills completely, requires chiral/high-resolution chromatography for isolation) |
| Comparator Or Baseline | (-)-alpha-bisabolol (Cannot be separated from the oxide by standard fractional distillation) |
| Quantified Difference | 0% separation efficiency via standard industrial distillation |
| Conditions | Industrial fractional distillation vs. high-resolution gas chromatography |
Buyers requiring pure (-)-alpha-bisabolol or pure (-)-Bisabolol oxide B must procure specifically purified chromatographic standards, as standard commercial distillation yields an inseparable mixture.
In botanical profiling, the concentration of (-)-Bisabolol oxide B serves as the primary marker for Chemotype B chamomile, reaching up to 25-30% of the essential oil yield, whereas (-)-alpha-bisabolol dominates Chemotype C [1]. This >15-20% concentration shift is the definitive metric for authenticating geographic origin (e.g., Argentine strains) [1].
| Evidence Dimension | Essential oil composition percentage |
| Target Compound Data | (-)-Bisabolol oxide B (Predominant marker, up to 25-30% in Chemotype B / Argentine strains) |
| Comparator Or Baseline | (-)-alpha-bisabolol (Predominant in Chemotype C, <10% in Chemotype B) |
| Quantified Difference | >15-20% concentration shift defining the chemotype |
| Conditions | GC-FID / GC-MS profiling of Matricaria recutita essential oils |
Procurement of this exact standard is mandatory for QA/QC laboratories to legally verify the geographic origin and chemotype of commercial chamomile batches.
In silico PASS predictions and molecular modeling reveal that (-)-Bisabolol oxide B possesses the highest antimetastatic effect probability (Pa > 0.6) and lung cancer drug similarity (Pa = 0.798) among bisabolol derivatives [1]. In contrast, (-)-alpha-bisabolol exhibits a lower antimetastatic score but a higher apoptosis agonist effect [1].
| Evidence Dimension | Antimetastatic probability score (Pa) |
| Target Compound Data | (-)-Bisabolol oxide B (Highest antimetastatic effect, Pa > 0.6; lung cancer drug similarity Pa = 0.798) |
| Comparator Or Baseline | (-)-alpha-bisabolol (Lower antimetastatic score, but higher apoptosis agonist effect) |
| Quantified Difference | Superior antineoplastic similarity score for the oxide derivative |
| Conditions | In silico PASS prediction and Bcl-2 family protein inhibition modeling |
For oncology drug development, the oxide derivative offers a distinct mechanistic pathway compared to the parent alcohol, justifying its selection as a specialized lead compound.
When evaluated for antimicrobial efficacy using broth microdilution, bisabolol oxide derivatives demonstrate a Minimum Inhibitory Concentration (MIC) of 0.5–3.0 µg/mL against specific human pathogens [1]. This represents an up to 10-fold increase in potency compared to crude Matricaria essential oil, which exhibits an MIC of 5.0–8.0 µg/mL [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | Bisabolol oxide derivatives (MIC 0.5–3.0 µg/mL against specific pathogens) |
| Comparator Or Baseline | Crude Matricaria essential oil (MIC 5.0–8.0 µg/mL) |
| Quantified Difference | Up to 10-fold increase in antimicrobial potency |
| Conditions | Broth microdilution method against human pathogenic strains |
Formulators of dermatological or cosmetic products can achieve significantly higher antimicrobial efficacy at lower doses by procuring the isolated compound rather than the crude botanical extract.
Used as an essential analytical standard to verify Chemotype B chamomile (often of South American origin) and detect adulteration in commercial essential oils, directly relying on its unique GC-MS retention profile [1].
Selected over crude chamomile extracts for targeted antimicrobial and anti-inflammatory topical products where precise dosing (MIC 0.5–3.0 µg/mL) and a lack of co-distilled impurities are required for regulatory compliance [2].
Utilized as a structural scaffold for developing antimetastatic agents, leveraging its unique high probability score (Pa > 0.6) for interaction with Bcl-2 family proteins compared to standard alpha-bisabolol [3].
Employed as a benchmark compound in analytical chemistry to validate high-resolution gas chromatography and chiral separation columns, due to its notorious co-distillation behavior with alpha-bisabolol [4].